molecular formula C11H17O3PS2 B14760504 Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester CAS No. 55-37-8

Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester

Katalognummer: B14760504
CAS-Nummer: 55-37-8
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: QJRJJAATXDHPGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester typically involves the reaction of 3,5-dimethyl-4-(methylthio)phenol with O,O-dimethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as an enzyme inhibitor.

    Industry: Utilized in the production of pesticides and other agrochemicals

Wirkmechanismus

The mechanism of action of Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester involves the inhibition of specific enzymes. The compound interacts with the active site of the enzyme, forming a covalent bond with the serine residue, which leads to the inhibition of enzyme activity. This mechanism is particularly relevant in its use as a pesticide, where it targets acetylcholinesterase in insects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester is unique due to its specific structural features, such as the presence of both methyl and methylthio groups on the phenyl ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various applications .

Eigenschaften

CAS-Nummer

55-37-8

Molekularformel

C11H17O3PS2

Molekulargewicht

292.4 g/mol

IUPAC-Name

(3,5-dimethyl-4-methylsulfanylphenoxy)-dimethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H17O3PS2/c1-8-6-10(7-9(2)11(8)17-5)14-15(16,12-3)13-4/h6-7H,1-5H3

InChI-Schlüssel

QJRJJAATXDHPGQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1SC)C)OP(=S)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.